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Compound of Interest

Compound Name: 4-Bromo-2-hydroxy-3-nitropyridine

Cat. No.: B12951524

Get Quote

Executive Summary
4-Bromo-2-hydroxy-3-nitropyridine (often existing as its tautomer, 4-bromo-3-nitro-2(1H)-

pyridinone) is a highly functionalized heterocyclic building block. Its unique substitution pattern

—comprising a leaving group (bromo), an activating/directing group (nitro), and a modifiable

lactam/hydroxyl motif—makes it a linchpin in the synthesis of complex fused heterocycles.

This guide details the strategic application of this scaffold in medicinal chemistry, specifically for

constructing pyrido[2,3-b]pyrazines, imidazo[4,5-c]pyridines, and functionalized 2-pyridones.

We provide validated protocols for Nucleophilic Aromatic Substitution (

), Palladium-catalyzed cross-coupling, and reductive cyclization sequences.

Chemical Profile & Reactivity Landscape
Structural Dynamics
In solution, the molecule exists in equilibrium between the 2-hydroxy (pyridine) and 2-pyridone

(lactam) forms. In polar solvents (DMSO, DMF) and the solid state, the 2-pyridone tautomer

predominates.
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CAS Number: 36953-37-4 (Generic for 4-bromo-2-hydroxypyridine core); specific nitro-

analogues often cited as derivatives of 23056-44-2 (4-bromo-3-nitropyridine).

Molecular Weight: ~218.99 g/mol .

Appearance: Yellow to brown crystalline solid.

Reactivity Map
The molecule features three distinct reactive vectors:

C-4 Position (Bromine): Highly activated for

due to the ortho-nitro group and the electron-deficient pyridine ring. Also susceptible to Pd-
catalyzed oxidative addition.

C-3 Position (Nitro): serves as an "activator" for C-4 and a "precursor" for amino-cyclization

strategies.

N-1 / O-2 Position: The pyridone nitrogen or oxygen can be alkylated, or the oxygen

converted to a chloride/bromide (using

/

) to generate a reactive 2,4-dihalo-3-nitropyridine intermediate.

Strategic Workflow Diagram
The following diagram illustrates the primary synthetic pathways branching from this core.
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Figure 1: Strategic reactivity map showing the divergent pathways available from the 4-bromo-
2-hydroxy-3-nitropyridine core.

Application Protocols
Protocol A: Regioselective Diversification
Objective: Displacement of the C-4 bromine with primary amines to generate 4-amino-3-nitro-2-

pyridone derivatives. Mechanism: The C-3 nitro group stabilizes the Meisenheimer complex,

making the C-4 bromine exceptionally labile, even with weak nucleophiles.

Materials:

4-Bromo-2-hydroxy-3-nitropyridine (1.0 equiv)

Primary Amine (e.g., Benzylamine, Aniline) (1.1 equiv)

Triethylamine (

) or DIPEA (1.5 equiv)

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Procedure:
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Preparation: Dissolve 1.0 mmol of 4-bromo-2-hydroxy-3-nitropyridine in 5 mL of EtOH.

Addition: Add 1.5 mmol of

followed by 1.1 mmol of the amine dropwise at Room Temperature (RT).

Reaction:

Aliphatic Amines: Stir at RT for 2–4 hours. The reaction is often exothermic.

Aromatic Amines: Heat to reflux (80°C) for 4–6 hours.

Monitoring: Monitor via TLC (DCM:MeOH 95:5). The starting material (Rf ~0.5) will

disappear, and a more polar, highly colored (yellow/orange) product will appear.

Workup:

Cool the mixture to 0°C. The product often precipitates as a yellow solid.

Filter and wash with cold EtOH.

If no precipitate forms, concentrate in vacuo, redissolve in EtOAc, wash with 1M HCl (to

remove excess amine) and Brine, then dry over

.

Key Insight: The 2-hydroxy group is generally unreactive under these conditions. If

was used prior to this step to make the 2,4-dichloro analog, the C-4 position remains the
primary site of attack due to steric factors at C-2 and the electronic influence of the nitro group
[1].

Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Installation of aryl or heteroaryl groups at the C-4 position. Challenge: The free

hydroxyl/pyridone NH can poison Pd catalysts. Protection (e.g., O-methylation or N-Boc) is

sometimes required, but this protocol uses a water-tolerant system that often works on the free

pyridone.
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Materials:

4-Bromo-2-hydroxy-3-nitropyridine (1.0 equiv)

Aryl Boronic Acid (1.2 equiv)[1]

Catalyst:

(5 mol%)

Base:

(3.0 equiv)[2]

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

Degassing: In a Schlenk tube, combine the bromide, boronic acid, and base. Evacuate and

backfill with Argon (

).[1]

Solvent Addition: Add degassed Dioxane/Water mixture.

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the

tube.

Reaction: Heat to 90–100°C for 12 hours.

Workup:

Cool to RT and filter through a pad of Celite.

Dilute filtrate with EtOAc and water. Acidify the aqueous layer slightly (pH ~4-5) to ensure

the pyridone partitions into the organic phase (or precipitates).

Extract with EtOAc (
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), dry over

, and concentrate.

Purification: Flash chromatography (DCM/MeOH gradient).

Optimization Note: If yields are low (<40%), convert the 2-hydroxy group to a 2-methoxy group

(using MeI/Ag2CO3) or 2-chloro group (using POCl3) prior to coupling. The 2-chloro derivative

couples efficiently at C-4 first due to the ortho-nitro activation [2].

Protocol C: Nitro Reduction & Imidazole Cyclization
Objective: Synthesis of 1H-imidazo[4,5-c]pyridin-4(5H)-one scaffolds. Pathway:

(Protocol A)

Nitro Reduction

Cyclization.

Step-by-Step Procedure:

Starting Material: Use the 4-(benzylamino)-3-nitro-2-pyridone obtained from Protocol A.

Reduction (Fe/Acetic Acid):

Dissolve substrate in Glacial Acetic Acid (0.1 M).

Add Iron powder (5.0 equiv).

Heat to 60°C for 2 hours. The yellow nitro compound turns into a colorless or pale

fluorescent amine.

Note: This reduces the

to

.

Cyclization (One-Pot Method):
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To the crude amine mixture in AcOH, add Triethyl Orthoformate (5.0 equiv) or an aldehyde

(1.1 equiv).

Heat to reflux (100–110°C) for 4 hours.

The vicinal diamine (3-amino and 4-benzylamino) condenses with the orthoformate to

close the imidazole ring.

Isolation:

Concentrate the acetic acid in vacuo.

Neutralize residue with Sat.

.

Extract with DCM/Isopropanol (3:1).

Data Summary & Troubleshooting
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Issue Probable Cause Solution

Low Solubility Pyridone H-bonding network.

Use DMSO or NMP as solvent.

Alkylate N-1 or O-2 early in the

synthesis.

Regioselectivity (SNAr) Attack at C-2 instead of C-4.

Rare with 3-nitro group

present.[3][4] Ensure C-4 Br is

retained. If using 2,4-dichloro-

3-nitro, C-4 is still preferred at

low temps (-78°C to 0°C).

Catalyst Death (Suzuki) Pyridone coordination to Pd.[1]

Use high catalyst loading (5-

10%) or switch to

/ XPhos.

De-bromination
Hydrodehalogenation during

reduction.

Avoid

if the Br is still present. Use

or

for nitro reduction if Br must be

preserved.

Safety & Handling
Nitropyridines: Potentially explosive if heated dry. Always handle in solution when possible.

Brominated compounds: Alkylating agents; handle with gloves and in a fume hood.

Waste: Segregate halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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